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Compound of Interest

Compound Name: Avrainvillamide

Cat. No.: B2978725 Get Quote

A detailed examination of the antiproliferative activities of Avrainvillamide and its synthetic

analogues, supported by experimental data and mechanistic insights.

Avrainvillamide, a naturally occurring alkaloid, has demonstrated notable antiproliferative

effects, making it a subject of significant interest in cancer research and drug development.[1]

[2] This guide provides a comparative analysis of the potency of various Avrainvillamide
analogues, presenting key experimental data in a structured format. It also delves into the

underlying mechanism of action involving the oncoprotein nucleophosmin (NPM1) and the

nuclear export protein Crm1, and details the experimental protocols used to evaluate these

compounds.[2][3][4]

Potency of Avrainvillamide and Its Analogues
The antiproliferative activity of Avrainvillamide and its analogues has been evaluated across

various cancer cell lines. The potency is typically measured in terms of GI50 or IC50 values,

which represent the concentration of the compound required to inhibit cell growth by 50%. A

lower value indicates higher potency. The following table summarizes the available data for key

analogues.
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Compound Cell Line GI50/IC50 (µM) Reference

(+)-Avrainvillamide (1) T-47D 0.33 --INVALID-LINK--

(+)-Avrainvillamide (1) LNCaP 0.42 --INVALID-LINK--

(+)-Avrainvillamide

(AVA)
OCI-AML2 0.35 ± 0.09 --INVALID-LINK--

(+)-Avrainvillamide

(AVA)
OCI-AML3 0.52 ± 0.15 --INVALID-LINK--

Analogue 8 T-47D ~0.3 - 0.4

--INVALID-LINK--

(Potency described as

"nearly equipotent" to

(+)-Avrainvillamide,

value estimated from

graphical data)

Analogue 9 T-47D ~1.0

--INVALID-LINK--

(Potency described as

"3-fold less potent"

than Analogue 8,

value estimated)

Analogue 10 T-47D >3.0

--INVALID-LINK--

(Described as a

"micromolar inhibitor")

Analogue 11 T-47D >3.0

--INVALID-LINK--

(Described as a

"micromolar inhibitor")

Biotin-avrainvillamide T-47D ~0.3 - 0.4

--INVALID-LINK--

(Described as "nearly

equipotent to the

natural product")

Mechanism of Action: Targeting Nucleophosmin and
Crm1
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Avrainvillamide exerts its antiproliferative effects by interacting with key cellular proteins,

primarily nucleophosmin (NPM1) and the nuclear export protein Crm1 (also known as exportin-

1).[2][3][4] NPM1 is a multifunctional protein that is overexpressed in many human tumors and

plays a role in regulating the tumor suppressor protein p53.[1][5]

The proposed mechanism involves the covalent binding of Avrainvillamide to cysteine

residues on these proteins.[4] Specifically, it has been suggested that Avrainvillamide targets

cysteine-275 of NPM1.[1][5][6] This interaction can disrupt the normal function of NPM1 and

Crm1, leading to downstream effects such as an increase in cellular p53 concentrations and

ultimately, apoptosis.[1][5] The correlation between the antiproliferative activity of

Avrainvillamide analogues and their ability to inhibit the binding of a probe to nucleophosmin

further supports this mechanism.[1]
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Figure 1: Proposed signaling pathway of Avrainvillamide analogues.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of

Avrainvillamide analogues.

Antiproliferative Assays
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This protocol is used to determine the concentration of a compound that inhibits cell growth by

50% (GI50 or IC50).

1. Cell Culture:

Cancer cell lines (e.g., T-47D, LNCaP, OCI-AML2, OCI-AML3) are maintained in appropriate

culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified

atmosphere with 5% CO2.

2. Plating:

Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth

during the assay period and allowed to adhere overnight.

3. Compound Treatment:

A serial dilution of the Avrainvillamide analogues is prepared in the culture medium.

The medium from the cell plates is replaced with the medium containing the various

concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

4. Incubation:

The plates are incubated for a specified period, typically 48 to 72 hours.

5. Viability Assessment:

Cell viability is assessed using a colorimetric assay such as the MTT or Alamar blue assay.

[7]

The absorbance is measured using a microplate reader.

6. Data Analysis:

The absorbance values are converted to percentage of cell growth inhibition relative to the

vehicle control.
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The GI50/IC50 values are calculated by plotting the percentage of inhibition against the log

of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Affinity-Isolation of Target Proteins
This method is used to identify the cellular proteins that bind to a specific compound, in this

case, an Avrainvillamide analogue.
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Figure 2: Workflow for affinity-isolation of Avrainvillamide target proteins.

1. Preparation of Cell Lysate:

Cultured cancer cells are harvested and lysed in a suitable buffer containing protease

inhibitors to release the cellular proteins.

2. Biotinylated Probe:

A biotinylated version of an Avrainvillamide analogue is synthesized. This "probe" retains its

biological activity and has a biotin tag for later purification.

3. Incubation:

The cell lysate is incubated with the biotinylated Avrainvillamide probe to allow the

formation of probe-protein complexes.

4. Affinity Capture:

Streptavidin-conjugated beads (e.g., agarose or magnetic beads) are added to the lysate.

The high affinity of streptavidin for biotin allows for the selective capture of the biotinylated

probe along with any bound proteins.

5. Washing:

The beads are washed several times with a wash buffer to remove non-specifically bound

proteins.

6. Elution:

The specifically bound proteins are eluted from the beads, for example, by boiling in SDS-

PAGE sample buffer.

7. Protein Identification:

The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).
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Protein bands of interest are excised from the gel and identified using mass spectrometry

(e.g., LC-MS/MS).

8. Competitive Binding (for validation):

To confirm the specificity of the interaction, the experiment can be repeated in the presence

of an excess of the non-biotinylated Avrainvillamide analogue. A reduction in the amount of

the target protein captured indicates a specific binding interaction.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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